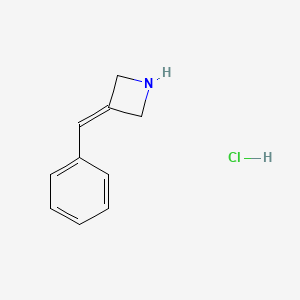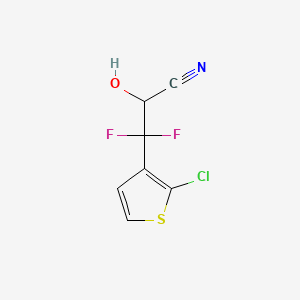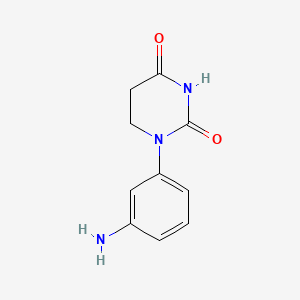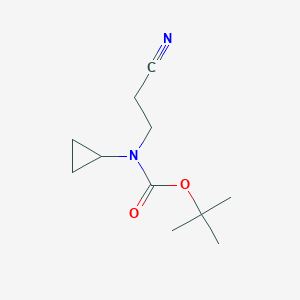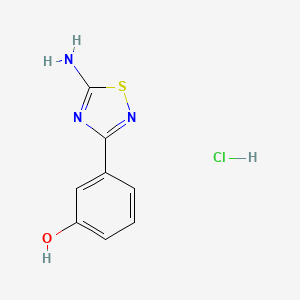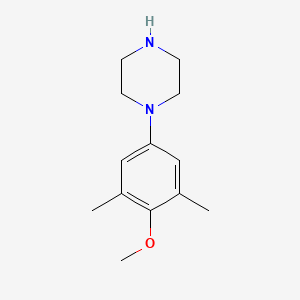
1-(4-Methoxy-3,5-dimethylphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxy-3,5-dimethylphenyl)piperazine is a chemical compound belonging to the piperazine class Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a methoxy group and two methyl groups on the phenyl ring, which are attached to the piperazine moiety
Preparation Methods
The synthesis of 1-(4-Methoxy-3,5-dimethylphenyl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxy-3,5-dimethylphenylamine with piperazine under appropriate conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the piperazine ring .
Industrial production methods often involve the use of more scalable and efficient processes. For instance, the Ugi reaction, which is a multicomponent reaction, can be employed to synthesize piperazine derivatives in a single step. This method is advantageous due to its high yield and the ability to incorporate various functional groups into the final product .
Chemical Reactions Analysis
1-(4-Methoxy-3,5-dimethylphenyl)piperazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the reduced form of the compound.
Substitution: The methoxy and methyl groups on the phenyl ring can undergo electrophilic aromatic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
1-(4-Methoxy-3,5-dimethylphenyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-3,5-dimethylphenyl)piperazine involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, leading to modulation of signaling pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(4-Methoxy-3,5-dimethylphenyl)piperazine can be compared with other piperazine derivatives, such as:
1-(3,5-Dimethylphenyl)piperazine: Lacks the methoxy group, which may result in different chemical and biological properties.
1-(4-Methoxyphenyl)piperazine: Lacks the methyl groups, which can affect its reactivity and interaction with biological targets.
1-(4-Chlorophenyl)piperazine: Contains a chlorine atom instead of a methoxy group, leading to different electronic and steric effects.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H20N2O |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-(4-methoxy-3,5-dimethylphenyl)piperazine |
InChI |
InChI=1S/C13H20N2O/c1-10-8-12(9-11(2)13(10)16-3)15-6-4-14-5-7-15/h8-9,14H,4-7H2,1-3H3 |
InChI Key |
JSIIEYLFGCICKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


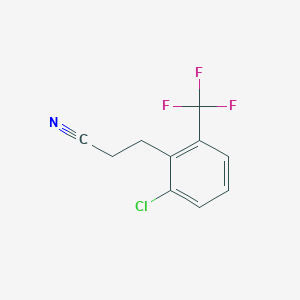
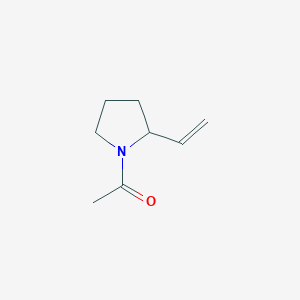
![2-Oxabicyclo[3.1.1]heptane-5-carboxylic acid](/img/structure/B13480410.png)
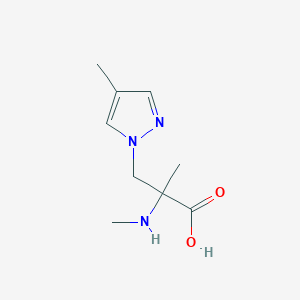
![2-[5-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13480438.png)
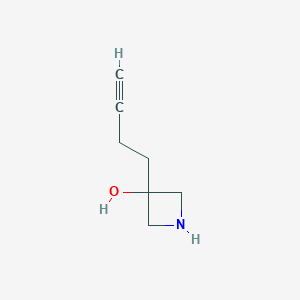
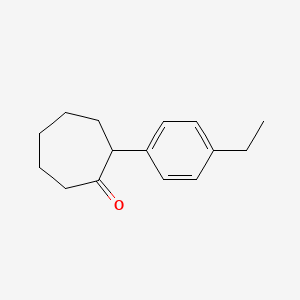
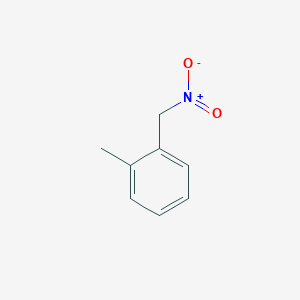
![1-phenyl-1-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B13480459.png)
